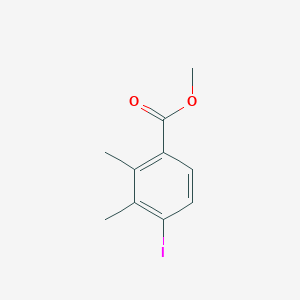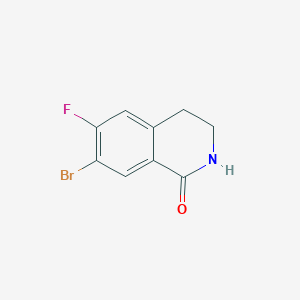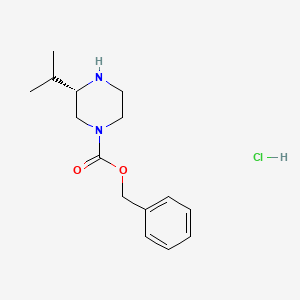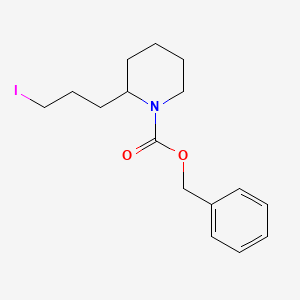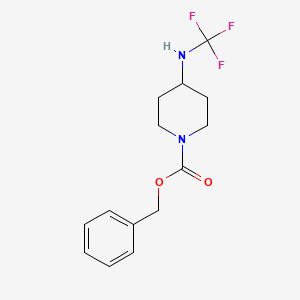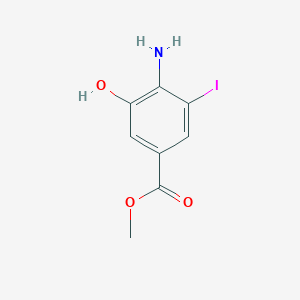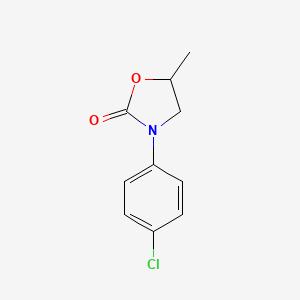
2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-methyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both oxygen and nitrogen atoms, with a 4-chlorophenyl group and a methyl group attached to the ring. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds that retain the oxazolidinone core structure.
Scientific Research Applications
3-(4-chlorophenyl)-5-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Oxazolidinone derivatives are known for their antibacterial activity, and 3-(4-chlorophenyl)-5-methyloxazolidin-2-one is investigated for its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5-methyloxazolidin-2-one
- 3-(4-bromophenyl)-5-methyloxazolidin-2-one
- 3-(4-fluorophenyl)-5-methyloxazolidin-2-one
Uniqueness
3-(4-chlorophenyl)-5-methyloxazolidin-2-one is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its antimicrobial or anticancer activity compared to other similar compounds .
Properties
CAS No. |
14423-08-6 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO2/c1-7-6-12(10(13)14-7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
IXHNVULJXFVLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


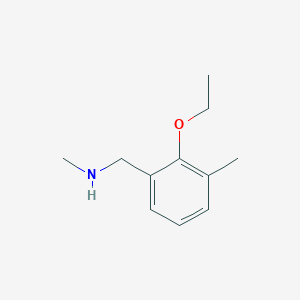
![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)




